1-{4-Methyl-9-[(pyridin-3-yl)methyl]-3,11-dioxa-9-azatetracyclo[11.4.0.0^{2,6}.0^{7,12}]heptadeca-1,4,6,12,14,16-hexaen-5-yl}ethan-1-one
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Overview
Description
1-{4-Methyl-9-[(pyridin-3-yl)methyl]-3,11-dioxa-9-azatetracyclo[11.4.0.0{2,6}.0{7,12}]heptadeca-1,4,6,12,14,16-hexaen-5-yl}ethan-1-one is a complex organic compound with a unique tetracyclic structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-Methyl-9-[(pyridin-3-yl)methyl]-3,11-dioxa-9-azatetracyclo[11.4.0.0{2,6}.0One common synthetic route involves the use of pyridine derivatives and various cyclization reactions under controlled conditions . The reaction conditions typically include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
1-{4-Methyl-9-[(pyridin-3-yl)methyl]-3,11-dioxa-9-azatetracyclo[11.4.0.0{2,6}.0{7,12}]heptadeca-1,4,6,12,14,16-hexaen-5-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, modifying the compound’s reactivity and interactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-{4-Methyl-9-[(pyridin-3-yl)methyl]-3,11-dioxa-9-azatetracyclo[11.4.0.0{2,6}.0{7,12}]heptadeca-1,4,6,12,14,16-hexaen-5-yl}ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{4-Methyl-9-[(pyridin-3-yl)methyl]-3,11-dioxa-9-azatetracyclo[11.4.0.0{2,6}.0{7,12}]heptadeca-1,4,6,12,14,16-hexaen-5-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in cancer treatment.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Another compound with a similar structure and potential therapeutic applications.
Uniqueness
1-{4-Methyl-9-[(pyridin-3-yl)methyl]-3,11-dioxa-9-azatetracyclo[11.4.0.0{2,6}.0{7,12}]heptadeca-1,4,6,12,14,16-hexaen-5-yl}ethan-1-one is unique due to its specific tetracyclic structure and the presence of multiple functional groups that confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C23H20N2O3 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
1-[4-methyl-9-(pyridin-3-ylmethyl)-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaen-5-yl]ethanone |
InChI |
InChI=1S/C23H20N2O3/c1-14(26)20-15(2)28-23-18-8-4-3-7-17(18)22-19(21(20)23)12-25(13-27-22)11-16-6-5-9-24-10-16/h3-10H,11-13H2,1-2H3 |
InChI Key |
LJVZFRYIUPBNMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C4=C2CN(CO4)CC5=CN=CC=C5)C(=O)C |
Origin of Product |
United States |
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